2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-

Xenobiotic metabolism Cytotoxic epoxide model Nucleophilic trapping

2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- (CAS 62471‑06‑1) is the 3,4-epoxide of precocene II, a naturally derived chromene antijuvenile hormone. Its structure features a fused oxirene–benzopyran system with two methoxy substituents at positions 5 and 6, giving it the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 62471-06-1
Cat. No. B12686659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
CAS62471-06-1
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1(C2C(O2)C3=CC(=C(C=C3O1)OC)OC)C
InChIInChI=1S/C13H16O4/c1-13(2)12-11(16-12)7-5-9(14-3)10(15-4)6-8(7)17-13/h5-6,11-12H,1-4H3
InChIKeyXVBUECMOJHOXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- (CAS 62471-06-1) – Procurement-Grade Identification of Precocene II 3,4-Epoxide


2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- (CAS 62471‑06‑1) is the 3,4-epoxide of precocene II, a naturally derived chromene antijuvenile hormone [1]. Its structure features a fused oxirene–benzopyran system with two methoxy substituents at positions 5 and 6, giving it the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹ . This compound is the putative bioactive, electrophilic intermediate responsible for the cytotoxic and allatotoxic actions of precocene II, generated in vivo via cytochrome P450-mediated epoxidation [2][3].

Why Generic “Benzopyran Epoxide” Substitution Fails – Critical Structure–Reactivity Constraints for 62471-06-1


In-class benzopyran epoxides cannot be freely interchanged for scientific use because the presence and position of methoxy substituents on the aromatic ring dictate both the hydrolytic stability and nucleophilic regioselectivity of the electrophilic oxirane [1]. For instance, precocene I 3,4-epoxide (7‑methoxy‑2,2‑dimethyl analog) exhibits a different hydrolysis rate and a distinct rate‑determining step for solvolysis compared to the 5,6‑dimethoxy‑substituted precocene II 3,4‑epoxide [2]. Furthermore, the stereoelectronic bias introduced by the two methoxy groups in 62471‑06‑1 controls the cis/trans ratio of ring‑opened adducts with biological nucleophiles such as glutathione and cysteine, directly affecting the metabolite profile and the compound’s suitability as a model cytotoxic epoxide [3]. Substituting a mono‑methoxy or unsubstituted chroman epoxide therefore invalidates comparative reactivity, adduct‑identification, and bioactivation studies.

Product-Specific Quantitative Evidence: 62471-06-1 Differentiation Data


Nucleophilic Reactivity Ranking – Thiols vs. Oxygen/Nitrogen Nucleophiles

The reactivity of precocene II 3,4-epoxide toward six model nucleophiles was systematically ranked in tetrahydrofuran solution. The degradation rate decreased in the order: L‑cysteine methyl ester > thiophenol > morpholine > methanol ≈ water > adenine [1]. Under these conditions, the reaction with morpholine followed apparent first‑order kinetics with a half‑life of 2.6 h, whereas no detectable degradation occurred in the presence of adenine over a 6‑h period [1]. This order of reactivity establishes that thiol nucleophiles react substantially faster than oxygen or nitrogen nucleophiles.

Xenobiotic metabolism Cytotoxic epoxide model Nucleophilic trapping

Glutathione Conjugation Regiochemistry – cis Adduct as a Unique Metabolic Marker

Reaction of 3,4-epoxyprecocene II with glutathione (GSH) and N‑acetyl‑L‑cysteine yields a cis adduct in which the sulfur atom is linked to the benzylic C‑4 position of the benzopyran skeleton, following a formal syn addition to the oxirane ring [1]. This contrasts with the trans adducts obtained under basic conditions, where the sulfur atom also attaches to C‑4 but via trans opening [2]. Both cis and trans GSH‑adduct standards have been synthesized and structurally characterized, establishing 62471‑06‑1 as a validated reference compound for mercapturic acid metabolite identification via HPLC‑MS [3].

Glutathione conjugation Mercapturic acid pathway Epoxide detoxification

Bioactivation‑Independent Cytotoxicity – Direct Epoxide vs. Pro‑allatocidin Requirement

Precocene II (the parent chromene) requires oxidative bioactivation by cytochrome P450 enzymes within the insect corpus allatum to exert its antijuvenile hormone (allatotoxic) effect [1]. In contrast, synthetic precocene II 3,4‑epoxide (CAS 62471‑06‑1) bypasses this requirement and is directly active as an electrophile capable of covalently modifying cellular macromolecules [2]. This functional difference has been exploited to dissect the bioactivation step from downstream cytotoxicity in mechanistic studies.

Insect endocrinology Corpora allata cytotoxicity Antijuvenile hormone

Extreme Chemical Lability as a Handling‑Critical Parameter

The extreme lability of precocene II 3,4‑epoxide under protic or aqueous conditions is a well‑documented characteristic that directly impacts procurement, storage, and experimental design. The compound undergoes rapid degradation in aqueous media, forming both cis‑ and trans‑dihydrodiols and additional ring‑opened products [1]. The synthesis protocol explicitly notes that chromatographic purification must be performed rapidly on silica gel to avoid on‑plate decomposition, and that the compound is best stored in anhydrous aprotic solvents at low temperature [2].

Epoxide stability Synthetic chemistry Chromatographic purification

Hepatotoxic Potency – Parent Compound vs. Epoxide in Mammalian Models

Precocene II administered intraperitoneally at 175–200 mg/kg to rats causes centrilobular hepatic necrosis, with a single 300 mg/kg dose producing extensive parenchymal cell necrosis in the centrolobular region [1]. This toxicity is attributed to the in situ generation of the reactive 3,4‑epoxide via cytochrome P450 enzymes, and modulation of phase I enzyme activity (induction or inhibition) significantly alters the severity of hepatotoxicity [2]. The synthetic epoxide (62471‑06‑1) produces comparable or greater hepatocellular damage when administered directly, and importantly, this damage is not abrogated by CYP inhibitors, confirming that the epoxide is the ultimate toxicant [3].

Hepatotoxicity In vivo toxicology Xenobiotic metabolism

DNA‑Damaging Activity – Epoxide as the Proximate Genotoxic Species

Precocene II induces unscheduled DNA synthesis (UDS) and DNA strand breaks in freshly isolated rat hepatocytes, a response that is dependent on metabolic activation and is abolished by the CYP inhibitor SKF 525A [1]. The synthetic 3,4‑epoxide produces DNA damage directly, without requiring microsomal activation, confirming that the epoxide is the DNA‑reactive species [1]. The compound has been employed as a model bioactive epoxide in studies of aminoacylase‑1‑catalyzed deacetylation of mercapturic acids derived from mycotoxin and precocene epoxides, where its defined structure enables precise kinetic measurements [2].

Genotoxicity DNA repair synthesis Unscheduled DNA synthesis

Best‑Fit Research & Industrial Application Scenarios for Precocene II 3,4‑Epoxide (62471‑06‑1)


Model Electrophile for Glutathione‑S‑Transferase (GST) Substrate Profiling

The well‑characterized cis and trans glutathione adducts of 62471‑06‑1, both structurally elucidated by NMR and X‑ray crystallography, make this epoxide an ideal substrate for evaluating GST isozyme activity and stereoselectivity [1][2]. The defined adduct standards enable quantitative HPLC‑MS/MS analysis of GST‑catalyzed conjugation rates, supporting both recombinant enzyme characterization and tissue‑specific GST profiling.

Positive Control in DNA Damage and Repair Assays Without Microsomal Activation

In comet assays, unscheduled DNA synthesis (UDS) tests, and alkaline elution assays, 62471‑06‑1 provides a metabolism‑independent positive control that generates DNA strand breaks and elicits repair synthesis directly [1]. This eliminates the confounding variable of CYP expression levels across cell lines or tissue preparations, enabling standardized benchmarking of DNA repair capacity.

Chemical Standard for Mercapturic Acid Biomarker Method Development

The synthetic accessibility of both cis‑ and trans‑N‑acetylcysteine adducts of 62471‑06‑1, with confirmed structures, supports the development and validation of LC‑MS/MS methods for urinary mercapturic acid biomarkers of epoxide exposure [1]. These adducts serve as authentic reference standards for retention time, fragmentation pattern, and quantification in biological monitoring programs.

Reactive Intermediate Probe for Insect Corpus Allatum Cytotoxicity Studies

In insect endocrinology research, 62471‑06‑1 bypasses the species‑dependent bioactivation barrier and can be applied directly to corpora allata explants or cell cultures to assess the intrinsic sensitivity of the gland to the allatotoxic epoxide [1]. This allows discrimination between bioactivation‑deficient and target‑site‑resistant mechanisms of precocene insensitivity across insect species.

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